Fumonisin b2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Here are some of the key scientific research applications of Fumonisin B2:

Understanding Fumonisin B2 Toxicity

- Toxicological Studies: FB2 is a well-studied toxin, and a significant portion of research focuses on understanding its mechanisms of toxicity in various cell lines and animal models. These studies aim to elucidate how FB2 disrupts cellular processes and contributes to disease. Source: Toxicology mechanisms of fumonisin B1 and B2: )

- Carcinogenicity Studies: FB2 has been classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC). Research investigates the potential link between FB2 exposure and the development of certain cancers, particularly esophageal cancer. Source: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans: Some Naturally Occurring Substances Found in Food and Feedstuffs (1995):

Developing Detection Methods for Fumonisin B2

- Analytical Chemistry Techniques: Due to the importance of FB2 for food safety, researchers are continuously developing and improving analytical methods for its detection and quantification in food products. These methods often involve chromatography techniques like HPLC (High-Performance Liquid Chromatography) or UPLC (Ultra-Performance Liquid Chromatography) coupled with mass spectrometry for high sensitivity and accuracy. Source: Carryover in UPLC Methods: The Case-Study of Fumonisin B2:

Exploring Mitigation Strategies for Fumonisin B2 Contamination

- Agricultural Practices: Research explores agricultural practices that can help reduce pre- and post-harvest FB2 contamination in crops. This may involve investigating resistant crop varieties, improved storage techniques, and the use of biological control agents to limit fungal growth. Source: Fusarium graminearum and Fusarium verticillioides infections of maize: from epidemiology to mycotoxin contamination:

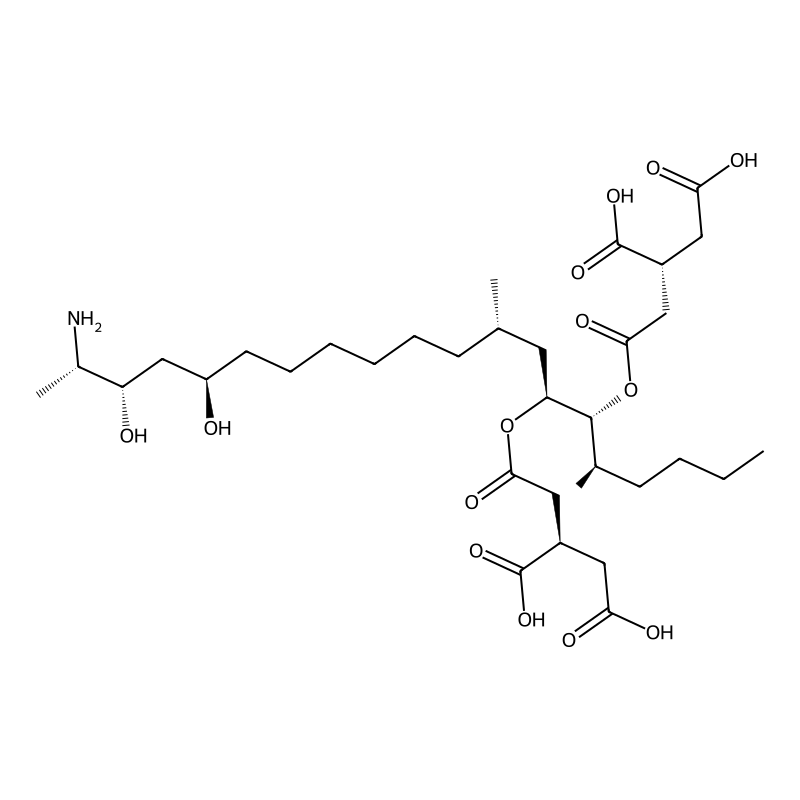

Fumonisin B2 is a mycotoxin produced primarily by the fungi Fusarium verticillioides and Aspergillus niger. It is a structural analog of fumonisin B1, differing by the absence of one hydroxy group. Fumonisin B2 is classified as a secondary metabolite and is known for its cytotoxic properties, being more toxic than fumonisin B1. It inhibits sphingosine acyltransferase, leading to disruptions in sphingolipid metabolism, which can result in the accumulation of sphinganine and sphingosine in cells and tissues .

FB2's primary mechanism of action involves its disruption of sphingolipid metabolism in cells []. It inhibits the enzyme sphingosine acyltransferase, which is essential for the biosynthesis of complex sphingolipids []. This disruption disrupts cellular signaling pathways and can lead to cell death []. Studies suggest that FB2 may also have other cellular effects, but sphingolipid disruption remains the primary mechanism of its toxicity [].

FB2 is a well-established toxin with detrimental effects on various organisms. In humans and livestock, consumption of FB2-contaminated food can lead to equine leukoencephalomalacia (ELEM) in horses, porcine pulmonary edema (PPE) in pigs, and esophageal cancer in humans []. The International Agency for Research on Cancer (IARC) has classified FB2 as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans []. Due to its health risks, regulations have been established to limit FB2 levels in food products [].

- Molecular Formula: C34H59NO14

- Molecular Weight: 705 g/mol

Fumonisin B2 exhibits significant biological activity, particularly toxicity. It has been shown to cause various health issues in humans and animals, including neurotoxicity and carcinogenic effects. The International Agency for Research on Cancer has classified fumonisin B1 as possibly carcinogenic to humans (Group 2B), indicating a similar concern for fumonisin B2 due to its structural similarities . The mechanism of action involves interference with sphingolipid metabolism, leading to cellular apoptosis and oxidative stress .

Fumonisin B2 can be synthesized through various methods, including total synthesis techniques that involve multiple steps of organic reactions. One notable method includes the enantioselective total synthesis using substituted α,β-unsaturated carboxylic acids as starting materials. This approach allows for the construction of the complex molecular structure characteristic of fumonisin B2 . Additionally, natural extraction from cultures of Fusarium species remains a common method for obtaining this compound.

Research on interaction studies involving fumonisin B2 often emphasizes its impact on cellular mechanisms and metabolic pathways. Studies have shown that fumonisin B2 interacts with ceramide synthases, leading to disruptions in lipid metabolism. Furthermore, it has been noted that fumonisin B1 and fumonisin B2 often occur together in contaminated food sources, suggesting a potential synergistic effect on toxicity .

Fumonisin B2 belongs to a group of compounds known as fumonisins, which includes several homologues such as:

- Fumonisin B1: The most prevalent and toxic member of the group.

- Fumonisin B3: A less toxic analogue compared to both fumonisin B1 and B2.

- Fumonisin A: Another variant with differing structural properties.

| Compound Name | Molecular Formula | Toxicity Level | Notable Effects |

|---|---|---|---|

| Fumonisin B1 | C34H59NO15 | Highest | Causes equine leukoencephalomalacia |

| Fumonisin B2 | C34H59NO14 | Moderate | Inhibits sphingosine acyltransferase |

| Fumonisin B3 | C34H59NO13 | Lower | Less cytotoxic than both B1 and B2 |

| Fumonisin A | C33H57NO14 | Variable | Structural differences lead to varied effects |

Uniqueness of Fumonisin B2

Fumonisin B2's uniqueness lies in its specific chemical structure that impacts its biological activity differently compared to other fumonisins. Its role as a more cytotoxic agent than fumonisin B1 makes it a significant focus in studies related to mycotoxin contamination in food products . Moreover, the presence of fumonisin B2 alongside other homologues complicates risk assessment in food safety protocols.

Fumonisin B2 is produced by several filamentous fungi belonging primarily to the genera Fusarium and Aspergillus. The most significant producers are Fusarium verticillioides (formerly Fusarium moniliforme), which serves as the primary source of this mycotoxin [1] [2]. This species is a widespread pathogen of maize plants and has been extensively studied for its fumonisin production capabilities [3] [2].

Within the Fusarium genus, multiple species demonstrate fumonisin B2 production capacity. Fusarium proliferatum represents another major producer, with optimal production occurring at 18 degrees Celsius where yields can reach 74.2 to 670.8 micrograms per gram [4]. Fusarium moniliforme strains from Taiwan showed that approximately 66 percent of tested isolates produced fumonisin B1 and fumonisin B2, with 11 strains producing both compounds [5]. Production levels varied significantly among different strains, with optimal conditions occurring at temperatures around 24.3 to 25 degrees Celsius [6].

Aspergillus niger represents a notable exception among fumonisin producers, as it exclusively produces fumonisin B2 without producing fumonisin B1 or fumonisin B3 [7] [8]. This biotechnologically important organism was first reported to produce fumonisin B2 in 2007, marking a significant discovery given its widespread use in industrial applications [7] [8]. Studies of Aspergillus section Nigri isolates from Japanese food and environmental samples revealed that 54 percent of Aspergillus niger strains classified produced fumonisin B2 [9]. Production by Aspergillus niger differs markedly from Fusarium species in its environmental requirements, showing optimal production on media with low water activity including Czapek yeast autolysate agar with 5 percent sodium chloride [7] [8].

The distribution of fumonisin-producing species varies geographically and by substrate. Fusarium verticillioides demonstrates remarkable adaptability, producing moderate levels of fumonisins under a wide range of environmental conditions [10] [11]. In contrast, Fusarium proliferatum shows more restricted optimal conditions but can still produce fumonisins across various temperature and water activity ranges [10] [11]. Aspergillus niger strains intended for use in Chinese food industry applications showed function-dependent fumonisin B2 production that was highly related to culture media and incubation time [12].

| Fungal Species | Fumonisin B2 Production | Primary Geographic Distribution | Optimal Production Conditions |

|---|---|---|---|

| Fusarium verticillioides | Yes (primary producer) | Worldwide (maize crops) | 25-30°C, aw 0.95-0.99 |

| Fusarium proliferatum | Yes (high levels) | Worldwide (multiple crops) | 18-25°C, aw 0.95-0.99 |

| Fusarium moniliforme | Yes (high levels) | Worldwide (maize crops) | 24.3-25°C, aw 0.95-0.99 |

| Fusarium fujikuroi | Yes | Asia (rice crops) | Variable |

| Aspergillus niger | Yes (only B2 variant) | Worldwide (various substrates) | 25-30°C, low water activity, 5% NaCl |

The biochemical basis for fumonisin B2 production involves the presence of specific gene clusters that enable these fungi to synthesize the complex polyketide structure [13] [14]. The fumonisin biosynthetic gene cluster has been identified in both Fusarium and Aspergillus species, though with some variations in gene organization and regulation [13] [15]. This cluster contains the essential genes required for polyketide assembly, modification, and transport of the final fumonisin products [13] [15].

Genetic Regulation of Fumonisin B2 Biosynthesis

The biosynthesis of fumonisin B2 is governed by a complex genetic regulatory network involving both pathway-specific and global regulatory elements. The fumonisin biosynthetic gene cluster consists of 17 genes in Fusarium verticillioides, collectively designated as the FUM cluster, which contains genes encoding structural enzymes, regulatory proteins, and transport functions [16] [17]. These genes are co-expressed and subject to coordinated transcriptional control mechanisms that determine the timing and extent of fumonisin production [18] [19].

The primary regulatory mechanism involves the cluster-specific transcription factor Fum21p, which belongs to the Zn(II)₂Cys₆ family of DNA-binding proteins [17] [20]. This transcription factor is encoded by the FUM21 gene located adjacent to the fumonisin polyketide synthase gene FUM1 [17] [20]. Deletion mutants of FUM21 produce little to no fumonisin in cracked maize cultures, demonstrating its essential role in transcriptional activation of the fumonisin biosynthetic pathway [17] [20]. The presence of a putative transcription factor-binding motif (CGGMTA) has been identified in the promoter regions of FUM genes, suggesting direct DNA binding by Fum21p [16].

Analysis of FUM21 complementary DNA has revealed the existence of four alternative splice forms, and microarray analysis indicates these splice forms are differentially expressed under various conditions [17] [20]. This alternative splicing mechanism provides an additional layer of regulatory control, allowing fine-tuning of fumonisin production in response to environmental stimuli [17] [20]. The expression patterns of FUM21 and its target genes, particularly FUM1 and FUM8, correlate directly with fumonisin accumulation levels [18] [19].

Epigenetic regulation also plays a significant role in controlling fumonisin biosynthesis genes. Chromatin remodeling through histone acetylation and deacetylation affects the expression of key FUM genes [18] [19]. Studies using histone deacetylase inhibitors have shown that hyperacetylation of histones is associated with increased expression of FUM1 and FUM21, but has less effect on FUM8 [18] [19]. Chromatin immunoprecipitation analysis has demonstrated that the promoter regions of FUM1 and FUM21 show significantly greater levels of histone acetylation under fumonisin-inducing conditions compared to non-inducing conditions [18] [19].

The regulatory network extends beyond the immediate fumonisin cluster to include global regulatory factors. In Aspergillus niger, the FlbA protein, which regulates G-protein signaling, affects the expression of 38 predicted transcription factor genes, including Fum21 [15]. The relationship between sporulation control and secondary metabolite production is mediated through this regulatory hierarchy [15]. Disruption of the FlbA pathway results in altered expression of fumonisin biosynthetic genes and reduced mycotoxin production [15].

Environmental stress conditions also influence the transcriptional regulation of fumonisin genes. Two distinct peaks of gene expression have been observed: one near optimal growth conditions and another under suboptimal stress conditions [21]. This biphasic expression pattern is more pronounced in response to temperature and water activity changes than to pH variations [21]. The stress-induced expression of mycotoxin biosynthesis genes represents a generic response pattern observed across multiple mycotoxigenic fungi [21].

Gene expression studies have revealed that fumonisin biosynthesis gene expression does not always mirror phenotypic fumonisin production, indicating the presence of post-transcriptional regulatory mechanisms [10] [11]. For instance, FUM1 and FUM21 expression may be highest at 15 degrees Celsius, while maximum fumonisin production occurs at 30 degrees Celsius [10]. This disconnect between transcription and metabolite production suggests additional regulatory checkpoints at the translational or post-translational levels [10] [11].

Role of fum8 Gene Cluster in Aspergillus niger

The fum8 gene represents a critical component of the fumonisin biosynthetic pathway in Aspergillus niger, encoding an α-oxoamine synthase enzyme essential for fumonisin B2 production [13] [22]. This gene is part of a putative fumonisin biosynthetic gene cluster that shows high homology to the fumonisin gene cluster found in Fusarium species [13] [23]. The Aspergillus niger fumonisin cluster contains at least 14 genes located within approximately 50 kilobases of genomic DNA [13].

Functional analysis through gene disruption studies has provided definitive evidence for the essential role of fum8 in fumonisin B2 biosynthesis in Aspergillus niger [13] [22]. Disruption of the fum8 gene resulted in complete loss of fumonisin B2 biosynthesis while not affecting vegetative growth, sensitivity to high temperature, or ultraviolet irradiation [13]. This demonstrates the specific requirement for fum8 in the fumonisin biosynthetic pathway without impacting other cellular functions [13].

The distribution of fum8 among Aspergillus niger isolates is not universal. Studies examining 48 strains of Aspergillus section Nigri revealed that the fum8 gene was detected in only 11 Aspergillus niger strains, of which 9 also produced fumonisin B2 [23] [24]. This correlation between fum8 presence and fumonisin B2 production provides strong evidence for the gene's functional importance [23] [24]. Maximum parsimony analysis based on calmodulin gene sequences indicated that the presence or absence of fum8 is not correlated with phylogenetic relationships among isolates, suggesting horizontal gene transfer or gene loss events during evolution [23] [24].

Multiplex PCR analysis has been developed to detect fum8 along with other fumonisin biosynthetic genes in Aspergillus niger and Aspergillus awamori strains [14]. This approach revealed multiple amplification patterns among fumonisin B2-nonproducing strains, with some showing absence of fum8 gene fragments while others retained the gene but lacked fumonisin production [14]. These findings suggest diverse genetic mechanisms underlying the loss of fumonisin B2 production capability [14].

The expression patterns of fum8 in Aspergillus niger differ from those observed in Fusarium verticillioides [13]. The gene expression patterns of the transcription factor gene fum21 and fum8 were determined and found to be different from those in Fusarium verticillioides [13]. This species-specific variation in expression regulation may contribute to the different fumonisin production profiles observed between these fungi [13].

Reverse transcription-PCR analysis of certain Aspergillus niger strains that contain all fumonisin gene fragments but do not produce fumonisin B2 showed reduced expression of at least one fumonisin gene relative to fumonisin-producing strains [14]. This indicates that loss of fumonisin B2 production can result from structural or regulatory mutations that alter gene expression or protein function, even when the genes themselves are present [14].

The fum8 gene cluster in Aspergillus niger is believed to have originated through horizontal gene transfer from Fusarium species [15]. This proposed evolutionary origin explains the high degree of sequence homology between the fumonisin clusters in these distantly related fungal genera [15]. The horizontal transfer hypothesis is supported by the discontinuous distribution of fumonisin production capability among Aspergillus species and the high similarity of the gene sequences to those found in Fusarium [15].

Enzymatic Mechanisms in Polyketide Synthesis

The enzymatic mechanisms underlying fumonisin B2 biosynthesis involve a series of sophisticated biochemical reactions coordinated by the fumonisin gene cluster. The pathway begins with the assembly of an 18-carbon polyketide backbone catalyzed by the polyketide synthase encoded by FUM1 [25] [26]. This enzyme belongs to the class of highly reducing, iterative polyketide synthases and contains seven functional domains: ketosynthase, acyltransferase, dehydratase, methyltransferase, enoylreductase, ketoreductase, and acyl carrier protein [25] [27].

The FUM1 polyketide synthase assembles the linear 18-carbon chain through iterative condensation of acetyl and malonyl units [25] [28]. Unlike many fungal polyketide synthases, FUM1 lacks a thioesterase or cyclase domain typically required for product release [26] [29]. Instead, the nascent polyketide chain remains covalently attached to the acyl carrier protein domain through a phosphopantetheine arm [26] [29]. This unique structural feature necessitates an alternative mechanism for polyketide chain release and subsequent modification [26] [29].

The critical chain-releasing step is catalyzed by FUM8, which encodes an α-oxoamine synthase belonging to the class II α-aminotransferases [26] [29]. This enzyme catalyzes the decarboxylative condensation between L-alanine and the acyl-S-acyl carrier protein substrate [26] [29]. The reaction involves pyridoxal 5'-phosphate as a cofactor and results in the formation of a carbon-carbon bond while simultaneously introducing an amino group and releasing the polyketide chain from the synthase [26] [29]. This represents a novel polyketide chain-releasing mechanism that is fundamentally different from the thioesterase/cyclase-catalyzed release found in other polyketide biosyntheses [26] [29].

Biochemical studies using heterologous expression systems have demonstrated that FUM8 can offload acyl chains from the acyl carrier protein of FUM1 [26] [29]. The enzyme shows substrate specificity for 18-carbon acyl-S-acyl carrier protein, which corresponds to the length of the fumonisin backbone [26] [29]. Gas chromatography-mass spectrometry analysis has confirmed that the products result from decarboxylative condensation between L-alanine and acyl-S-acyl carrier protein substrates [26] [29].

The hydroxylation reactions that introduce functional groups at specific positions along the polyketide backbone are catalyzed by cytochrome P450 monooxygenases [16]. FUM6 encodes a cytochrome P450 enzyme that catalyzes hydroxylation at the C-14 and C-15 positions [16]. This enzyme represents an unusual class of cytochrome P450 monooxygenases that are fused to an NADPH-dependent P450 reductase domain [16]. Such fusion proteins typically function as hydroxylases that utilize molecular oxygen as the source of oxygen atoms for hydroxyl group formation [16].

The addition of tricarballylic acid groups to the hydroxyl groups at C-14 and C-15 is catalyzed by FUM14, which encodes an esterification enzyme [16]. This enzyme appears to consist of two domains: a condensation domain and a peptidyl carrier protein domain [16]. The tricarballylic acid moieties are essential structural features that contribute to the biological activity and toxicity of fumonisin B2 [16].

Additional hydroxylation reactions are performed by other cytochrome P450 enzymes in the cluster. FUM3 catalyzes the final hydroxylation step, adding a hydroxyl group at the C-5 position of the carbon chain [16]. Disruption of FUM3 leads to the production of fumonisins lacking this hydroxyl group, demonstrating the specific role of this enzyme in the biosynthetic pathway [16].

| Gene | Encoded Protein/Function | Role in Biosynthesis | Essentiality |

|---|---|---|---|

| FUM1 | Polyketide synthase (PKS) | Assembly of 18-carbon polyketide backbone | Essential |

| FUM8 | α-oxoamine synthase | Alanine condensation and chain release | Essential |

| FUM21 | Zn(II)₂Cys₆ transcription factor | Transcriptional regulation of FUM genes | Essential for regulation |

| FUM6 | Cytochrome P450 monooxygenase | Hydroxylation at C-14 and C-15 positions | Essential |

| FUM19 | ABC transporter | Fumonisin transport and export | Important for export |

| FUM14 | Esterification enzyme | Addition of tricarballylic acid groups | Essential |

| FUM3 | Hydroxylase | Final hydroxylation at C-5 position | Required for final product |

The enzymatic mechanisms demonstrate remarkable substrate specificity and coordination. The methyltransferase domain of FUM1 introduces methyl groups at specific positions along the growing polyketide chain [30]. Functional manipulation studies of this domain have shown that changes to the active site can alter the methylation pattern, demonstrating the precision required for correct fumonisin structure [30].

The coordination between different enzymatic steps is critical for efficient fumonisin production. Gene disruption studies have shown that elimination of early steps in the pathway, such as FUM1 or FUM8 function, prevents the formation of any detectable fumonisin products [16]. This indicates that the pathway proceeds in a linear fashion with each step dependent on the successful completion of the previous reaction [16].

Environmental Factors Influencing Mycotoxin Production

Environmental conditions play a crucial role in determining the extent of fumonisin B2 production by mycotoxigenic fungi. The primary environmental factors that influence mycotoxin biosynthesis include temperature, water activity, pH, salinity, and substrate composition [31] [21]. These factors interact in complex ways to create conditions that either promote or inhibit fumonisin production, often through their effects on both fungal growth and the expression of biosynthetic genes [21] [10].

Temperature represents one of the most critical environmental determinants of fumonisin B2 production. For Fusarium verticillioides, optimal fumonisin production occurs at 30 degrees Celsius, while optimal growth occurs at 25 degrees Celsius [10] [11]. This disconnect between optimal growth and toxin production temperatures suggests that fumonisin biosynthesis is subject to specific temperature-dependent regulatory mechanisms [10] [11]. Brazilian strains of Fusarium moniliforme showed optimal fumonisin B2 production at 24.3 degrees Celsius, with regression analysis indicating an ideal temperature range of 24.3 ± 2 degrees Celsius [6].

Aspergillus niger demonstrates different temperature preferences for fumonisin B2 production, with highest production occurring at 25 to 30 degrees Celsius [32]. Comparative studies examining temperature effects across different fungal species revealed that Aspergillus niger maintains fumonisin B2 production across a broader temperature range compared to Fusarium species [32]. At temperatures below 15 degrees Celsius, fumonisin production is generally inhibited, while temperatures above 35 degrees Celsius also reduce mycotoxin synthesis despite supporting fungal growth [32].

Water activity represents another critical factor governing fumonisin B2 production. Fusarium species typically require water activity levels between 0.95 and 0.99 for optimal fumonisin production [33] [10]. Studies using sterile maize layers showed that very little fumonisin B1 and B2 were produced at 0.925 water activity, with maximum production occurring at 0.956 and 0.968 water activity levels [33]. The relationship between water activity and fumonisin production is non-linear, with a sharp decrease in production below critical threshold values [33].

Aspergillus niger exhibits markedly different water activity requirements, producing fumonisin B2 optimally under low water activity conditions [7] [32]. This species shows enhanced production on media containing 5 percent sodium chloride, which reduces water activity while providing osmotic stress conditions [7] [32]. The addition of 2.5 to 5 percent sodium chloride or 10 to 20 percent sucrose increases fumonisin B2 production by Aspergillus niger, while glycerol addition reduces production [32].

pH effects on fumonisin B2 production are generally moderate compared to temperature and water activity influences [21] [10]. Fusarium verticillioides shows optimal fumonisin production at pH 5, with the ability to produce moderate levels across a pH range of 5 to 8 [10] [11]. Studies examining pH effects on gene expression revealed that mycotoxin biosynthesis gene expression patterns are less pronounced in response to pH changes compared to temperature and water activity variations [21].

The stability of fumonisin B2 itself is influenced by pH conditions in processed foods. Studies of fumonisin stability in maize products showed that fumonisins degrade preferentially in pH 7.5 buffers compared to more acidic conditions [34]. This pH-dependent degradation occurs through hydrolysis of tricarballylic acid groups, resulting in the formation of partially hydrolyzed fumonisin products [34].

| Environmental Factor | Optimal Range for F. verticillioides | Optimal Range for A. niger | Effect on Production |

|---|---|---|---|

| Temperature | 25-30°C | 25-30°C | Critical - narrow optimum |

| Water Activity (aw) | 0.95-0.99 | 0.80-0.95 (low aw) | Critical - minimum threshold required |

| pH | 5.0-6.0 | 5.5-7.5 | Moderate influence |

| Salinity (NaCl) | 0-25 g/L | 25-50 g/L (5% NaCl) | Species-dependent response |

| Incubation Time | 30-60 days | 7-14 days | Time-dependent accumulation |

| Substrate Type | Maize-based media | Czapek yeast extract agar | Substrate-specific responses |

| Light Conditions | Red and blue light | Not specified | Wavelength-dependent effects |

Salinity effects show marked species-specific differences. While Fusarium species generally show reduced fumonisin production with increasing salt concentrations, Aspergillus niger demonstrates enhanced production under saline conditions [32]. This differential response may reflect evolutionary adaptations to different ecological niches and osmotic stress tolerance mechanisms [32].

Substrate composition significantly influences fumonisin B2 production patterns. Fusarium verticillioides produces fumonisins most effectively on plant-based substrates such as maize, rice, and other cereal grains [8]. Natural substrates provide optimal nutrient compositions and may contain specific compounds that induce fumonisin biosynthesis [8]. Aspergillus niger shows different substrate preferences, producing fumonisin B2 effectively on synthetic media with defined compositions [7] [9].

Light quality and photoperiod also affect fumonisin production, though these effects are often overlooked in production studies. Research examining light wavelength effects revealed that Fusarium verticillioides shows enhanced fumonisin production under red and blue light conditions compared to other wavelengths [11]. The molecular mechanisms underlying light-dependent regulation of fumonisin biosynthesis involve complex signaling pathways that may interact with circadian clock functions [11].

Atmospheric composition, particularly oxygen and carbon dioxide levels, can influence fumonisin production. While most studies focus on aerobic conditions, some evidence suggests that modified atmospheres may alter mycotoxin production patterns [31]. The presence of carbon dioxide has been shown to affect other mycotoxin production systems, though specific effects on fumonisin B2 production require further investigation [31].

The interaction between multiple environmental factors creates complex response surfaces that determine final fumonisin B2 production levels. Two-factorial experimental designs examining temperature and water activity interactions reveal multiple peaks of gene expression and metabolite production [21]. These complex response patterns reflect the sophisticated regulatory networks governing mycotoxin biosynthesis and highlight the challenges in predicting fumonisin production under field conditions [21].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H300 (97.56%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (97.56%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Irritant;Health Hazard

Wikipedia

Use Classification

Dates

2: Fu M, Li R, Guo C, Pang M, Liu Y, Dong J. Natural incidence of Fusarium species and fumonisins B1 and B2 associated with maize kernels from nine provinces in China in 2012. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2015;32(4):503-11. doi: 10.1080/19440049.2014.976846. Epub 2014 Nov 6. PubMed PMID: 25315450.

3: Wei T, Zhu W, Pang M, Liu Y, Dong J. Natural occurrence of fumonisins B1 and B2 in corn in four provinces of China. Food Addit Contam Part B Surveill. 2013;6(4):270-4. doi: 10.1080/19393210.2013.819816. Epub 2013 Aug 1. PubMed PMID: 24779936.

4: Zhang J, Qiao Y, Wang X, Pei J, Zheng J, Zhang B. [Absorption of fumonisin B1 and B2 by Lactobacillus plantarum ZJ8]. Wei Sheng Wu Xue Bao. 2014 Dec 4;54(12):1481-8. Chinese. PubMed PMID: 25876334.

5: Zhang X, Xiao Z, Zhang H, Yang L, Ma L. [Determination of fumonisins B1 and B2 in corn by high performance liquid chromatography with post-column derivatization method]. Se Pu. 2012 Aug;30(8):792-7. Chinese. PubMed PMID: 23256381.

6: Esposito F, Fasano E, Scognamiglio G, Nardone A, Triassi M, Cirillo T. Exposure assessment to fumonisins B(1), B(2) and B(3) through consumption of gluten-free foodstuffs intended for people affected by celiac disease. Food Chem Toxicol. 2016 Nov;97:395-401. doi: 10.1016/j.fct.2016.10.013. Epub 2016 Oct 13. PubMed PMID: 27746327.

7: De Girolamo A, Lattanzio VM, Schena R, Visconti A, Pascale M. Effect of alkaline cooking of maize on the content of fumonisins B1 and B2 and their hydrolysed forms. Food Chem. 2016 Feb 1;192:1083-9. doi: 10.1016/j.foodchem.2015.07.059. Epub 2015 Jul 14. PubMed PMID: 26304451.

8: Seo DG, Phat C, Kim DH, Lee C. Occurrence of Fusarium mycotoxin fumonisin B1 and B2 in animal feeds in Korea. Mycotoxin Res. 2013 Aug;29(3):159-67. doi: 10.1007/s12550-013-0172-0. Epub 2013 Jun 27. PubMed PMID: 23807416.

9: Mogensen JM, Møller KA, von Freiesleben P, Labuda R, Varga E, Sulyok M, Kubátová A, Thrane U, Andersen B, Nielsen KF. Production of fumonisins B2 and B4 in Tolypocladium species. J Ind Microbiol Biotechnol. 2011 Sep;38(9):1329-35. doi: 10.1007/s10295-010-0916-1. Epub 2010 Dec 4. PubMed PMID: 21132348.

10: Savi GD, Piacentini KC, Marchi D, Scussel VM. Fumonisins B1 and B2 in the corn-milling process and corn-based products, and evaluation of estimated daily intake. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2016;33(2):339-45. doi: 10.1080/19440049.2015.1124459. Epub 2015 Dec 24. PubMed PMID: 26605670.

11: Perrone G, De Girolamo A, Sarigiannis Y, Haidukowski ME, Visconti A. Occurrence of ochratoxin A, fumonisin B2 and black aspergilli in raisins from Western Greece regions in relation to environmental and geographical factors. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2013;30(7):1339-47. doi: 10.1080/19440049.2013.796594. Epub 2013 Jun 14. PubMed PMID: 23767884.

12: Renaud JB, Kelman MJ, Qi TF, Seifert KA, Sumarah MW. Product ion filtering with rapid polarity switching for the detection of all fumonisins and AAL-toxins. Rapid Commun Mass Spectrom. 2015 Nov 30;29(22):2131-9. doi: 10.1002/rcm.7374. PubMed PMID: 26467225.

13: Sousa FC, Schamber CR, Amorin SS, Natali MR. Effect of fumonisin-containing diet on the myenteric plexus of the jejunum in rats. Auton Neurosci. 2014 Oct;185:93-9. doi: 10.1016/j.autneu.2014.08.001. Epub 2014 Aug 20. PubMed PMID: 25183308.

14: Cozzi G, Paciolla C, Haidukowski M, De Leonardis S, Mulè G, Logrieco A. Increase of fumonisin b2 and ochratoxin a production by black Aspergillus species and oxidative stress in grape berries damaged by powdery mildew. J Food Prot. 2013 Dec;76(12):2031-6. doi: 10.4315/0362-028X.JFP-13-149. PubMed PMID: 24290677.

15: Tamura M, Mochizuki N, Nagatomi Y, Harayama K, Toriba A, Hayakawa K. Identification and quantification of fumonisin A1, A2, and A3 in corn by high-resolution liquid chromatography-orbitrap mass spectrometry. Toxins (Basel). 2015 Feb 16;7(2):582-92. doi: 10.3390/toxins7020582. PubMed PMID: 25690692; PubMed Central PMCID: PMC4344643.

16: Xie TT, Qiu F, Yang MH, Qi AD. [Simultaneous determination of fumonisins B1 and B2 in traditional Chinese medicines by high-performance liquid chromatography-tandem mass spectrometry]. Yao Xue Xue Bao. 2011 Jul;46(7):822-7. Chinese. PubMed PMID: 22010352.

17: Månsson M, Klejnstrup ML, Phipps RK, Nielsen KF, Frisvad JC, Gotfredsen CH, Larsen TO. Isolation and NMR characterization of fumonisin B2 and a new fumonisin B6 from Aspergillus niger. J Agric Food Chem. 2010 Jan 27;58(2):949-53. doi: 10.1021/jf902834g. PubMed PMID: 20028011.

18: Tamura M, Mochizuki N, Nagatomi Y, Toriba A, Hayakawa K. Characterization of fumonisin A-series by high-resolution liquid chromatography-orbitrap mass spectrometry. Toxins (Basel). 2014 Aug 21;6(8):2580-93. doi: 10.3390/toxins6082580. PubMed PMID: 25153258; PubMed Central PMCID: PMC4147598.

19: Martins HM, Almeida IF, Camacho CR, Santos SM, Costa JM, Bernardo FM. Occurrence of fumonisins in feed for swine and horses. Rev Iberoam Micol. 2012 Jul-Sep;29(3):175-7. doi: 10.1016/j.riam.2011.07.005. Epub 2011 Aug 11. PubMed PMID: 21907302.

20: Yoshinari T, Tanaka T, Ishikuro E, Horie M, Nagayama T, Nakajima M, Naito S, Ohnishi T, Sugita-Konishi Y. Inter-laboratory study of an LC-MS/MS method for simultaneous determination of fumonisin B1, B2 and B3 in corn. Shokuhin Eiseigaku Zasshi. 2013;54(4):266-76. PubMed PMID: 24025204.